molecular formula C23H36O3Sn B14314024 Tricyclohexyl[(furan-2-carbonyl)oxy]stannane CAS No. 108861-98-9

Tricyclohexyl[(furan-2-carbonyl)oxy]stannane

Cat. No.: B14314024
CAS No.: 108861-98-9
M. Wt: 479.2 g/mol
InChI Key: NMAFESFDOSYBRO-UHFFFAOYSA-M
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Description

Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a furan-2-carbonyl group attached to a tricyclohexylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclohexyl[(furan-2-carbonyl)oxy]stannane typically involves the reaction of tricyclohexyltin chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:

(C6H11)3SnCl+C4H3OCOOH(C6H11)3SnOCOC4H3+HCl\text{(C}_6\text{H}_{11})_3\text{SnCl} + \text{C}_4\text{H}_3\text{OCOOH} \rightarrow \text{(C}_6\text{H}_{11})_3\text{SnOCOC}_4\text{H}_3 + \text{HCl} (C6​H11​)3​SnCl+C4​H3​OCOOH→(C6​H11​)3​SnOCOC4​H3​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The organotin moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the organotin moiety under mild conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-methanol derivatives.

    Substitution: Various organotin-substituted products.

Scientific Research Applications

Tricyclohexyl[(furan-2-carbonyl)oxy]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tricyclohexyl[(furan-2-carbonyl)oxy]stannane involves its interaction with molecular targets through the organotin moiety. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

    Tricyclohexylstannane: Lacks the furan-2-carbonyl group, making it less versatile in terms of chemical reactivity.

    Furan-2-carboxylic acid derivatives: Do not contain the organotin moiety, limiting their applications in organometallic chemistry.

Uniqueness: Tricyclohexyl[(furan-2-carbonyl)oxy]stannane is unique due to the combination of the organotin moiety and the furan-2-carbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

108861-98-9

Molecular Formula

C23H36O3Sn

Molecular Weight

479.2 g/mol

IUPAC Name

tricyclohexylstannyl furan-2-carboxylate

InChI

InChI=1S/3C6H11.C5H4O3.Sn/c3*1-2-4-6-5-3-1;6-5(7)4-2-1-3-8-4;/h3*1H,2-6H2;1-3H,(H,6,7);/q;;;;+1/p-1

InChI Key

NMAFESFDOSYBRO-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CO4

Origin of Product

United States

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